N1-(2-(4-fluorophenoxy)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide
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Overview
Description
N1-(2-(4-fluorophenoxy)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide is a synthetic organic compound that features both fluorinated aromatic and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-fluorophenoxy)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide typically involves the following steps:
Formation of the Fluorophenoxyethyl Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate ethylating agent under basic conditions to form 2-(4-fluorophenoxy)ethyl bromide.
Coupling with 6-Methylpyridin-2-ylamine: The intermediate is then reacted with 6-methylpyridin-2-ylamine in the presence of a base to form the desired oxalamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-fluorophenoxy)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N1-(2-(4-fluorophenoxy)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used in the development of advanced materials with unique electronic or optical properties.
Biological Studies: The compound’s interactions with biological macromolecules are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism by which N1-(2-(4-fluorophenoxy)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(4-chlorophenoxy)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide
- N1-(2-(4-bromophenoxy)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide
- N1-(2-(4-methylphenoxy)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide
Uniqueness
N1-(2-(4-fluorophenoxy)ethyl)-N2-(6-methylpyridin-2-yl)oxalamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, bioavailability, and binding affinity to biological targets.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-N'-(6-methylpyridin-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3/c1-11-3-2-4-14(19-11)20-16(22)15(21)18-9-10-23-13-7-5-12(17)6-8-13/h2-8H,9-10H2,1H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGHZZNSKVMTJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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